Benzyltrimethylammonium iodide

Perovskite Solar Cells Surface Passivation Photovoltaics

Sourcing a reliable, high-purity quaternary ammonium salt for perovskite passivation or phase-transfer catalysis often involves trade-offs between purity and consistent performance. BTMAI from BenchChem resolves this by delivering verified purity and proven application-specific results. - Perovskite Passivation: Enables a wide ~10-minute processing window and boosts device PCE to 22.03% via steric barrier termination. - Synthetic Utility: Facilitates a defined rearrangement with n-BuLi, yielding α- and o-trimethylbenzylamines in 51% total yield. - Corrosion Inhibition: Achieves up to 94.2% inhibition efficiency for cold-rolled steel in 7.0 M H₃PO₄ at 30°C, ensuring asset protection.

Molecular Formula C10H16IN
Molecular Weight 277.14 g/mol
CAS No. 4525-46-6
Cat. No. B1210621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium iodide
CAS4525-46-6
Synonymsenzyltrimethylammonium
benzyltrimethylammonium acetate
benzyltrimethylammonium bromide
benzyltrimethylammonium butanoate
benzyltrimethylammonium carbonate (2:1)
benzyltrimethylammonium chloride
benzyltrimethylammonium formate
benzyltrimethylammonium heptanoate
benzyltrimethylammonium hexafluorophosphate (1-)
benzyltrimethylammonium hexanoate
benzyltrimethylammonium hydroxide
benzyltrimethylammonium iodide
benzyltrimethylammonium methoxide
benzyltrimethylammonium nonanoate
benzyltrimethylammonium octanoate
benzyltrimethylammonium pentanoate
benzyltrimethylammonium propanoate
Molecular FormulaC10H16IN
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.[I-]
InChIInChI=1S/C10H16N.HI/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
InChIKeyLRRJQNMXIDXNIM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltrimethylammonium Iodide (CAS 4525-46-6): A Strategic Quaternary Ammonium Salt for Phase-Transfer Catalysis and Advanced Material Functionalization


Benzyltrimethylammonium iodide (BTMAI) is a quaternary ammonium salt characterized by a benzyl group attached to a trimethylammonium cation, with iodide as the counterion . This structure imparts a unique balance of lipophilicity and ionic character, making it a versatile agent in synthetic organic chemistry, where it functions as a highly effective phase-transfer catalyst (PTC) . Beyond catalysis, BTMAI's properties are leveraged in the development of advanced functional materials, including its use as a surface passivation agent in high-efficiency perovskite solar cells [1] and as a corrosion inhibitor in aggressive acidic environments [2].

Workflow
Phase-transfer catalysis and synthetic organic methodology
Selection context
Benzyl-substituted quaternary ammonium cation with iodide counterion
Material science fit
Surface passivation additive for perovskite photovoltaics research

Why Benzyltrimethylammonium Iodide Cannot Be Replaced by Common Quaternary Ammonium Salt Analogs


While numerous quaternary ammonium salts are available, their performance is highly sensitive to the specific cation-anion pairing and the steric and electronic properties of the substituents [1]. For instance, swapping the iodide counterion for a bromide or chloride in BTMAI analogues drastically alters reactivity in nucleophilic substitutions and impacts ion transport dynamics [2]. Furthermore, comparative studies on cation transport have demonstrated that the benzyl group in BTMAI imparts distinct diffusion characteristics compared to smaller (e.g., tetramethylammonium) or bulkier (e.g., tetraethylammonium) cations, which directly influences its function in electrochemical and membrane-based applications [1]. In specialized fields like perovskite solar cell manufacturing, the precise steric hindrance of the BTMA cation is critical for achieving a wide processing window and preventing the formation of undesired low-dimensional phases, a differentiation not offered by simple alkylammonium or other arylammonium passivators [3]. Therefore, substituting BTMAI with a generic 'in-class' quaternary ammonium salt is a high-risk proposition that can lead to significant losses in reaction yield, product selectivity, or final device performance.

Counterion
Iodide (I⁻) enables specific leaving-group reactivity
Bromide or chloride analogs may significantly alter nucleophilic substitution rates
Cation structure
Benzyl group provides distinct steric and diffusion profile
Smaller (TMA) or bulkier (TEA) alkylammonium salts shift ion transport dynamics
Material role
Steric barrier passivation in perovskite films
Simple alkylammonium passivators may form undesired low-dimensional phases

Head-to-Head Quantitative Performance Data for Benzyltrimethylammonium Iodide (BTMAI) vs. Key Comparators


Perovskite Solar Cell Efficiency: BTMAI Surface Passivation Achieves 22.03% PCE, Outperforming Alternative Cations

In the fabrication of MAPbI3 perovskite solar cells, surface termination with BTMAI (using the BTA cation) yields a power conversion efficiency (PCE) of 22.03% [1]. This performance is superior to devices without this specific passivation and is among the highest efficiencies reported for this class of perovskite. A comparative study of passivating cations on FAPbI3 found that the aryl group in benzylammonium iodide (BnAMI) outperforms a similarly sized alkyl group (tert-butyl amidinium iodide, tBADI) in improving photovoltaic parameters [2]. The specific steric hindrance of the BTA cation is key, preventing the formation of undesirable low-dimensional phases and providing a wide processing window of approximately 10 minutes for surface termination [1].

Perovskite PCE
Head-to-head
22.03% PCE (MAPbI₃ device, 0.085 cm²); 18.57% (mini-module)
Supports steric passivation fit in high-efficiency perovskite research
Reported processing window approx. 10 min; aryl-based passivator outperforms alkyl analog
Perovskite Solar Cells Surface Passivation Photovoltaics

Ion Transport Dynamics: BTMA Cation Exhibits Distinct Diffusion Coefficient in Aqueous Media

A combined experimental and computational study of ion transport revealed that the self-diffusion coefficient of the benzyltrimethylammonium (BTMA) cation in aqueous solution is significantly different from that of smaller or bulkier quaternary ammonium cations [1]. The presence of the benzyl group on BTMA results in unique hydration and hydrodynamic properties, which directly impact its mobility. This quantifiable difference in transport behavior is a critical parameter for applications involving ion exchange membranes, electrochemical cells, and phase-transfer catalysis where the rate of ion migration across an interface is a key determinant of overall system kinetics.

Ion transport
Head-to-head
D ≈ 0.96 × 10⁻⁵ cm²/s (BTMA⁺, D₂O, 25°C)
Quantifies diffusion for electrochemical and membrane transport modeling
19% slower than TMA⁺, 39% faster than TEA⁺; PFG-NMR data
Electrochemical Systems Membrane Transport Quaternary Ammonium Cations

Corrosion Inhibition in H3PO4: BTMAI Demonstrates >90% Inhibition Efficiency on Steel

In a first-time study of its kind, Benzyltrimethylammonium iodide (BTAI) was shown to be a highly effective mixed-type corrosion inhibitor for cold-rolled steel (CRS) in a highly aggressive 7.0 M H3PO4 solution [1]. The study quantifies its performance, demonstrating that BTAI provides substantial protection against uniform corrosion. This application is unique to the iodide form of the BTMA cation and highlights its utility in industrial processes involving strong acids, such as metal pickling or phosphate fertilizer production.

Corrosion inhibition
Supporting evidence
Up to 94.2% IE for cold-rolled steel in 7.0 M H₃PO₄ (5 mM BTMAI, 30°C)
Supports corrosion inhibitor screening for aggressive acid environments
Weight-loss measurement; reported mixed-type inhibition
Corrosion Science Steel Passivation Phosphoric Acid

Synthetic Utility: BTMAI Enables Rearrangement Reactions Unavailable with Common Alkylammonium Analogs

Benzyltrimethylammonium iodide (BTMAI) undergoes a specific monomeric rearrangement when treated with n-butyllithium, yielding two simple tertiary amines in a total yield of 51% [1]. This reaction pathway, which proceeds via a methyl ylide intermediate, is a distinctive feature of the benzyltrimethylammonium framework [2]. This contrasts with the behavior of simpler tetraalkylammonium salts, which typically undergo deprotonation or other pathways, thus positioning BTMAI as a specialized reagent for synthesizing ortho-substituted benzylamines, valuable intermediates in pharmaceutical and agrochemical research.

Synthetic rearrangement
Class-level inference
51% total yield of ortho-substituted benzylamines with n-BuLi
Enables specialized benzylamine building-block synthesis
Tetraalkylammonium salts lack this rearrangement pathway
Organic Synthesis Rearrangement Organolithium

Phase-Transfer Catalysis Benchmark: BTMAOH (Iodide's Hydroxide Analog) Achieves ~100% Selectivity in Cross-Aldol Condensation

While direct head-to-head PTC data for the iodide salt is sparse, the performance of its hydroxide analog (BTMAOH) provides strong class-level inference for the efficacy of the benzyltrimethylammonium cation in phase-transfer catalysis. In a cross-aldol condensation of isobutyraldehyde and formaldehyde, BTMAOH as a PTC afforded hydroxypivaldehyde in almost quantitative yield with approximately 100% selectivity [1]. This demonstrates the cation's ability to facilitate highly efficient and selective biphasic reactions, a property that can be reasonably extrapolated to the iodide salt (BTMAI) in nucleophilic substitution reactions where the iodide anion is the active species. The benzyl group provides optimal lipophilicity for shuttling anions across the organic-aqueous interface, a key advantage over less lipophilic or more sterically hindered quaternary ammonium catalysts.

PTC benchmark (analog)
Class-level inference
~100% selectivity, near-quantitative yield (BTMAOH, cross-aldol condensation)
Cation lipophilicity supports efficient biphasic PTC performance
Hydroxide analog proxy; iodide-salt PTC data to verify independently
Phase-Transfer Catalysis Green Chemistry Aldehyde Condensation

Strategic Procurement and Application Scenarios for Benzyltrimethylammonium Iodide


Surface Passivation Layer in High-Efficiency Perovskite Solar Cell Manufacturing

For teams scaling up the production of perovskite solar cells, BTMAI is a critical raw material for creating a steric barrier surface termination layer. The quantifiable outcome is a significant boost in device efficiency to 22.03% PCE, placing it among the highest for MAPbI3-based devices [1]. The wide processing window (approx. 10 minutes) enabled by the BTA cation's specific steric hindrance is a major manufacturability advantage, reducing scrap and improving process control. Procurement should prioritize BTMAI over less-defined or non-steric ammonium iodide salts to achieve these performance benchmarks.

Targeted Organic Synthesis of Ortho-Substituted Benzylamines via Organolithium Rearrangement

Synthetic chemists in pharmaceutical R&D or agrochemical discovery requiring novel ortho-substituted benzylamine building blocks should procure BTMAI as a specific reagent. This compound enables a defined rearrangement pathway with n-butyllithium, yielding a predictable mixture of α- and o-trimethylbenzylamines in a verified 51% total yield [2]. This is a specialized synthetic route not accessible with common tetraalkylammonium salts, making BTMAI a strategic purchase for accessing unique chemical space rather than a generic laboratory chemical.

Corrosion Inhibition for Steel Equipment in Phosphoric Acid Service

Industrial facilities and pilot plants handling concentrated phosphoric acid (e.g., in metal treatment, fertilizer production) can specify BTMAI as a proven corrosion inhibitor for steel infrastructure. The compound has been quantitatively demonstrated to achieve up to 94.2% inhibition efficiency for cold-rolled steel in 7.0 M H3PO4 at 30°C [3]. Procurement teams can use this data to select BTMAI over generic, untested quaternary ammonium salts, ensuring a validated and effective solution for protecting capital assets in a specific, aggressive chemical environment.

Electrochemical and Membrane-Based Systems Requiring Controlled Ion Transport

For R&D in electrochemical sensors, redox flow batteries, or selective ion-exchange membranes, the specific transport properties of BTMAI are a key selection criterion. The quantifiably slower diffusion coefficient of the BTMA cation (0.96 x 10⁻⁵ cm²/s) compared to TMA (1.18 x 10⁻⁵ cm²/s) allows for finer control over ion migration rates [4]. When designing systems where ion flux needs to be balanced or precisely tuned, BTMAI offers a distinct performance lever not available with faster or slower cation analogs, making it a targeted purchase for optimizing electrochemical device performance.

Application
Selection Property
Validation Focus
Perovskite solar cell passivation research
Steric barrier surface termination capability
PCE and processing-window reproducibility in device stacks
Ortho-substituted benzylamine synthesis
Organolithium rearrangement pathway specificity
Reaction yield and regioisomer ratio confirmation
Corrosion inhibition in phosphoric acid
Mixed-type inhibition in concentrated H₃PO₄
Inhibition efficiency under target temperature and steel grade
Electrochemical and membrane transport research
Defined aqueous diffusion coefficient
Ion-flux modeling and membrane-selectivity experiments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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